molecular formula C52H80BN B1609802 Tetraheptylammonium tetraphenylborate CAS No. 22560-28-7

Tetraheptylammonium tetraphenylborate

Cat. No.: B1609802
CAS No.: 22560-28-7
M. Wt: 730 g/mol
InChI Key: FYJAQRCBXXYPGC-UHFFFAOYSA-N
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Description

Tetraheptylammonium tetraphenylborate is an organic borate compound composed of a tetraheptylammonium cation and a tetraphenylborate anion. This compound is typically a solid crystal, usually white or light yellow in color. It has low solubility in water but is soluble in organic solvents such as alcohols and ketones. This compound is known for its stability and good thermal properties .

Chemical Reactions Analysis

Tetraheptylammonium tetraphenylborate is commonly used as a strong cationic reagent in organic synthesis. It can act as a catalyst and inducer for the synthesis of organic compounds or assist in reactions. Due to its larger cations and anions, it is also used to help separate substances, such as in liquid chromatography . The compound is stable and does not easily undergo oxidation or reduction reactions. It is primarily involved in substitution reactions where it can facilitate the formation of various organic compounds .

Mechanism of Action

The mechanism of action of tetraheptylammonium tetraphenylborate involves its role as a cationic reagent and catalyst in organic synthesis. The compound’s large cations and anions facilitate the separation of substances and the formation of organic compounds. In the presence of a base catalyst, it can undergo reversible thermal dissociation, releasing free tetramethyl guanidinium, which can then participate in further reactions . This reversible dissociation allows for multiple reprocessing cycles while maintaining stability at service temperatures .

Properties

IUPAC Name

tetraheptylazanium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N.C24H20B/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-28H2,1-4H3;1-20H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJAQRCBXXYPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H80BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434023
Record name Tetraphenylboron tetraheptylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22560-28-7
Record name Tetraphenylboron tetraheptylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraheptylammonium tetraphenylborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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